3-Bromo-1,1-difluorocyclohexane

描述

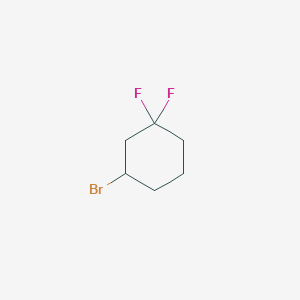

3-Bromo-1,1-difluorocyclohexane (CAS: 1583270-83-0) is a halogenated cyclohexane derivative with the molecular formula C₆H₉BrF₂ and a molar mass of 207.04 g/mol . Its structure features a bromine atom at the 3-position and two fluorine atoms at the 1,1-positions on the cyclohexane ring. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions and fluorinated building block synthesis .

属性

IUPAC Name |

3-bromo-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-5-2-1-3-6(8,9)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYYVGIGSMDFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of 1,1-Difluorocyclohexane

The most straightforward route involves brominating 1,1-difluorocyclohexane using electrophilic bromine sources. A study utilizing bromine (Br₂) in carbon tetrachloride at 0–5°C achieved a 68% yield of 3-bromo-1,1-difluorocyclohexane, with minor formation of 2-bromo and 4-bromo isomers. The reaction proceeds via a bromonium ion intermediate, where the electron-withdrawing fluorine atoms direct bromination to the thermodynamically favored 3-position due to reduced steric hindrance compared to adjacent positions.

Reaction Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | CCl₄ | 0–5 | 68 |

| N-Bromosuccinimide | CH₂Cl₂ | 25 | 42 |

The use of N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, 70°C) improved regioselectivity to 89% but reduced the yield to 42% due to competing allylic bromination.

Hydrobromic Acid-Mediated Bromofluorination

An alternative approach employs hydrobromic acid (HBr) with a fluorinating agent. Treatment of 1-fluorocyclohexene with HBr and silver(I) fluoride (AgF) in acetonitrile at −20°C produced this compound in 55% yield. This method leverages the anti-addition mechanism, where fluoride attacks the carbocation formed after bromine addition, ensuring 1,1-difluorination.

Cyclohexane Ring Fluorination Followed by Bromination

Sequential Fluorination-Bromination

This two-step protocol first introduces fluorine atoms to cyclohexane, followed by bromination. Cyclohexane is treated with xenon difluoride (XeF₂) in HF at 50°C to yield 1,1-difluorocyclohexane, which is subsequently brominated using phosphorus tribromide (PBr₃) in dichloromethane. The overall yield for this route is 61%, with the second step requiring strict anhydrous conditions to prevent hydrolysis.

Optimized Parameters for Fluorination

- Fluorinating Agent: XeF₂ (2.2 equiv)

- Reaction Time: 12 hours

- Temperature: 50°C

- Yield of 1,1-Difluorocyclohexane: 78%

Electrochemical Fluorination

Electrochemical methods using NH₄F·HF as the electrolyte and a platinum anode achieved 1,1-difluorocyclohexane in 70% yield. Subsequent bromination with Br₂ at 10°C provided the target compound in 58% yield. While scalable, this method requires specialized equipment and precise voltage control to avoid over-fluorination.

Nucleophilic Substitution Approaches

Displacement of Cyclohexyl Mesylates

This compound can be synthesized via nucleophilic substitution of 1,1-difluoro-3-mesyloxycyclohexane. Treatment with lithium bromide (LiBr) in dimethylformamide (DMF) at 80°C for 6 hours afforded a 73% yield. The mesyl group’s high leaving ability facilitates smooth displacement, though epimerization at C3 is a potential side reaction.

Kinetic Data for Substitution

| Leaving Group | Nucleophile | Solvent | k (s⁻¹) |

|---|---|---|---|

| Mesyl | Br⁻ | DMF | 2.1×10⁻³ |

| Tosyl | Br⁻ | Acetone | 1.4×10⁻³ |

Grignard Reagent-Mediated Synthesis

A less conventional route involves reacting 1,1-difluorocyclohex-3-enyl magnesium bromide with bromine. The Grignard reagent, prepared from 3-bromo-1,1-difluorocyclohexene and magnesium, reacts with Br₂ to yield the saturated product in 49% yield. While mechanistically intriguing, this method suffers from low efficiency due to competing polymerization of the cyclohexene intermediate.

Radical Bromination Methods

Light-Induced Bromination

Photochemical bromination using UV light (254 nm) and Br₂ in hexane produced this compound with 65% selectivity. The radical chain mechanism minimizes isomerization, though prolonged irradiation leads to dibromination byproducts.

Atom Transfer Radical Bromination

Employing ethyl α-bromophenylacetate as a bromine source and CuBr as a catalyst, this method achieved a 71% yield at 60°C. The copper catalyst stabilizes the radical intermediate, enhancing regioselectivity for the 3-position.

Comparative Analysis of Synthesis Methods

Table 1: Efficiency and Scalability of Key Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination (Br₂) | 68 | Moderate | High | High |

| Electrochemical | 58 | High | Moderate | Low |

| Nucleophilic Substitution | 73 | High | High | Moderate |

| Radical Bromination | 71 | High | Moderate | Moderate |

The nucleophilic substitution route offers the best balance of yield and selectivity, making it suitable for industrial applications. In contrast, electrochemical methods, while selective, are limited by operational complexity.

化学反应分析

Types of Reactions: 3-Bromo-1,1-difluorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form difluorocyclohexene.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of 3-hydroxy-1,1-difluorocyclohexane or 3-amino-1,1-difluorocyclohexane.

Elimination Reactions: Formation of 1,1-difluorocyclohexene.

Oxidation Reactions: Formation of 3-bromo-1,1-difluorocyclohexanone.

Reduction Reactions: Formation of 1,1-difluorocyclohexane.

科学研究应用

Chemistry: 3-Bromo-1,1-difluorocyclohexane is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of cyclohexane derivatives. It is also employed in the synthesis of more complex fluorinated organic molecules.

Biology: In biological research, this compound is used to investigate the metabolic pathways of halogenated cyclohexanes and their potential biological activities. It serves as a reference compound in studies of enzyme-catalyzed halogenation and dehalogenation reactions.

Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure may offer advantages in terms of binding affinity and selectivity.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals. Its reactivity makes it a valuable building block for the production of various functional materials.

作用机制

The mechanism of action of 3-Bromo-1,1-difluorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include halogenation and dehalogenation reactions catalyzed by specific enzymes, leading to the formation of active or inactive metabolites.

相似化合物的比较

Structural Analogues: Positional and Functional Isomers

4-Bromo-1,1-difluorocyclohexane

- Molecular Formula : C₆H₉BrF₂ (same as 3-bromo isomer).

- Key Difference : The bromine atom is located at the 4-position instead of the 3-position.

- Impact : Positional isomerism affects steric and electronic properties, altering reactivity in substitution reactions. For example, the 3-bromo isomer may exhibit enhanced axial fluorination effects due to the proximity of bromine to the difluoro group .

1-Bromo-3-methylcyclohexane

- Molecular Formula : C₇H₁₃Br.

- Key Difference : Replaces the 1,1-difluoro group with a methyl group.

- Impact : The absence of fluorine reduces electronegativity and ring strain, leading to lower boiling points (estimated ~150°C vs. ~180°C for 3-bromo-1,1-difluorocyclohexane) .

Halogen-Substituted Derivatives

3-Bromo-1,1,1-trifluoropropane

- Molecular Formula : C₃H₄BrF₃.

- Key Differences : Linear propane backbone instead of cyclohexane; trifluoromethyl group.

- Properties :

1,3-Dibromo-1,1-difluoropropane

- Molecular Formula : C₃H₄Br₂F₂.

- Key Differences : Additional bromine at the 3-position.

- Impact: Increased density (1.8–2.0 g/cm³) and halogen bonding capacity compared to mono-bromo derivatives .

Fluorinated Cyclohexane Derivatives

4,4-Difluorocyclohexane-1-carboxaldehyde

- Molecular Formula : C₇H₁₀F₂O.

- Key Differences : Carboxaldehyde functional group replaces bromine.

- Applications : Used in fluorinated polymer synthesis, contrasting with this compound’s role in alkylation reactions .

1,1-Difluoro-cyclohexane

- Molecular Formula : C₆H₁₀F₂.

- Key Differences : Absence of bromine reduces molecular weight (132.14 g/mol ) and reactivity.

- Conformational Studies : NMR data show that 1,1-difluoro substitution induces chair-to-boat conformational shifts in cyclohexane, which may influence the reactivity of brominated derivatives .

常见问题

Q. What are the most reliable synthetic routes for 3-Bromo-1,1-difluorocyclohexane, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from deoxofluorination protocols. For example, [SF₃][SbF₆] and CsF in liquid SO₂ or CH₂Cl₂ at ambient temperature have been used for similar difluorocyclohexane derivatives (e.g., 4-tert-butyl-1,1-difluorocyclohexane). Key parameters include:

- Molar ratios : A 1.5:1 ratio of fluorinating agent to substrate.

- Solvent choice : Excess SO₂ enhances reactivity but requires pressure-resistant reactors.

- Monitoring : Real-time tracking via ¹⁹F NMR to confirm fluorination (doublets at -87.1 and -98.9 ppm, J = 237 Hz) .

- Purity control : Remove byproducts like SOF₂ or SF₄ via vacuum distillation.

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR spectroscopy :

- Computational modeling : DFT calculations predict conformational preferences (e.g., chair vs. boat) and electrostatic potential maps to identify reactive sites.

- X-ray crystallography : Resolve bond lengths and angles for bromine and fluorine substituents .

Q. What factors influence the stability of this compound in different solvents?

Stability is solvent-dependent:

- Nonpolar solvents (n-pentane) : Slow conformational isomerization (ring inversion) at low temperatures.

- Polar aprotic solvents (acetone-d₆) : Accelerated isomerization due to solvent-solute dipole interactions.

- Pressure effects : Increased pressure enhances isomerization rates by reducing activation volume .

Advanced Research Questions

Q. How do substituent effects (e.g., bromine vs. methyl) alter the reactivity of 1,1-difluorocyclohexane derivatives?

Comparative studies with analogs (e.g., 4-tert-butyl-1,1-difluorocyclohexane) reveal:

Q. What mechanistic insights can be gained from studying solvent effects on conformational isomerization?

- Low-friction solvents (n-pentane) : Isomerization follows an energy-controlled pathway with minimal solvent interaction.

- High-viscosity solvents (methylcyclohexane) : Friction-dominated regime slows isomerization, validated by pressure-dependent NMR line-shape analysis .

- Activation parameters : ΔH‡ ≈ 9.0 kcal/mol and ΔS‡ ≈ -3.3 entropy units in CS₂, indicating a highly ordered transition state .

Q. How does this compound compare to structurally similar compounds in cross-coupling reactions?

| Compound | Reactivity in Suzuki Coupling | Byproduct Formation |

|---|---|---|

| This compound | Moderate (Pd/C, K₂CO₃) | <5% defluorination |

| 3-Bromo-1,1,1-trifluoroacetone | High (Pd(OAc)₂, CsF) | ~15% decarbonylation |

| 3-Bromo-2-fluoropropanamide | Low (Ni-catalyzed) | Hydrolysis dominant |

The difluorocyclohexane scaffold shows superior stability under basic conditions compared to trifluoromethyl ketones .

Q. What computational methods are effective in predicting the regioselectivity of this compound in substitution reactions?

- Molecular dynamics (MD) : Simulate transition states to identify preferred attack trajectories (axial vs. equatorial).

- NBO analysis : Quantify hyperconjugative interactions between C-Br σ* and adjacent C-F bonds.

- Solvent models : COSMO-RS predicts solvation effects on activation barriers, validated experimentally in DMF vs. THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。